(Z)-ethyl 2-(2-((4-oxo-4H-chromene-3-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Description
This compound is a hybrid heterocyclic molecule featuring a benzo[d]thiazole core substituted with a sulfamoyl group at position 6, a (4-oxo-4H-chromene-3-carbonyl)imino moiety at position 2, and an ethyl acetate side chain. Its Z-configuration at the imino double bond is critical for its stereochemical stability and biological interactions . Structural elucidation typically employs UV, NMR (¹H and ¹³C), and X-ray crystallography, as demonstrated in analogous studies .
Properties
CAS No. |
865248-03-9 |
|---|---|
Molecular Formula |
C21H17N3O7S2 |
Molecular Weight |
487.5 |
IUPAC Name |
ethyl 2-[2-(4-oxochromene-3-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
InChI |
InChI=1S/C21H17N3O7S2/c1-2-30-18(25)10-24-15-8-7-12(33(22,28)29)9-17(15)32-21(24)23-20(27)14-11-31-16-6-4-3-5-13(16)19(14)26/h3-9,11H,2,10H2,1H3,(H2,22,28,29) |
InChI Key |
SCIRUNPDJZSTLV-LNVKXUELSA-N |
SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=COC4=CC=CC=C4C3=O |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[d]Thiazole Derivatives
The compound shares structural homology with other benzo[d]thiazole-based molecules, particularly those synthesized for anticancer and antimicrobial purposes. For example:
- (E)-Ethyl 2-(2-(2-((Z)-2-(Arylamido)-3-(Furan-2-yl)Acryloyl)Hydrazinyl)Thiazol-4(5H)-ylidene)Acetates : These derivatives, synthesized via hydrazinecarbothioamide intermediates, exhibit cytotoxic activity against cancer cell lines. Unlike the target compound, they lack the chromene-sulfamoyl combination but retain the thiazole-acetate backbone, which is crucial for DNA intercalation .
Sulfamoyl-Containing Compounds
Sulfamoyl groups are prevalent in agrochemicals and pharmaceuticals. For instance:
- Metsulfuron Methyl Ester : A sulfonylurea herbicide with a triazine-sulfamoyl structure. While both compounds contain sulfamoyl groups, metsulfuron’s triazine ring targets acetolactate synthase in plants, whereas the chromene-thiazole hybrid may interact with mammalian enzymes like kinases or topoisomerases .
| Feature | Target Compound | Metsulfuron Methyl Ester |
|---|---|---|
| Sulfamoyl Position | Benzo[d]thiazole C6 | Benzoate C2 |
| Primary Application | Pharmaceutical | Herbicide |
| Key Functional Groups | Chromene, imino | Triazine, methoxy |
Chromene-Based Analogues
Chromene derivatives, such as Zygocaperoside from Zygophyllum fabago, share the 4-oxo-4H-chromene motif.
Research Findings and Mechanistic Insights
- Stereochemical Stability: The Z-configuration of the imino group in the target compound likely enhances rigidity, reducing metabolic degradation compared to E-isomers .
- Solubility and Bioavailability: The sulfamoyl group improves aqueous solubility relative to non-sulfonated thiazoles, as seen in pesticide sulfonylureas .
- Hypothetical Targets : Analogous chromene-thiazole hybrids inhibit cyclooxygenase-2 (COX-2) and β-lactamase enzymes, suggesting similar pathways for the target molecule .
Preparation Methods
Synthesis of the Benzothiazole Core
The benzothiazole scaffold is typically constructed via cyclization of a thioamide with α-haloketones. Drawing from WO2006091858A1, a general approach involves:
Step 1: Preparation of 6-Sulfamoyl-2-aminobenzo[d]thiazole
- Reactants : 2-Amino-6-nitrobenzenethiol and sulfamoyl chloride.
- Conditions : Nitration followed by sulfonation using ClSO2NH2 in anhydrous DCM at 0–5°C.
- Yield : ~65% after recrystallization (ethanol/water).
Step 2: Cyclization with Ethyl 2-Chloroacetoacetate
Coupling with the Chromene Carbonyl Moiety
The chromene fragment is synthesized via the Pechmann condensation :
- Reactants : Resorcinol and ethyl acetoacetate.
- Conditions : H2SO4 catalysis at 80°C (4 h), yielding 4-oxo-4H-chromene-2-carboxylic acid.
Activation and Coupling :
- Carbonyl Activation : Conversion to acyl chloride using SOCl2.
- Schiff Base Formation : Reaction with the benzothiazole amine under basic conditions (pyridine, DMF, 60°C).
- Stereoselectivity : The (Z)-isomer is favored due to steric hindrance between the chromene carbonyl and benzothiazole sulfamoyl group.
Introduction of the Ethyl Acetate Group
The ethyl acetate side chain is introduced early in the synthesis (Step 2.1) but may require protection during subsequent steps. Post-coupling esterification is avoided due to the sensitivity of the sulfamoyl group.
Optimization and Reaction Conditions
Critical Parameters Table
| Step | Reactants/Catalysts | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Benzothiazole Cyclization | Ethyl 2-chloroacetoacetate | Ethanol | Reflux | 12 h | 65–70 |
| Chromene Synthesis | Resorcinol, ethyl acetoacetate | H2SO4 | 80°C | 4 h | 85 |
| Schiff Base Formation | Acyl chloride, benzothiazole | DMF | 60°C | 6 h | 55–60 |
Mechanistic Insights
Stereochemical Control
The (Z)-configuration arises from intramolecular hydrogen bonding between the imino NH and chromene carbonyl, stabilized in non-polar solvents (toluene > DMF).
Analytical Characterization
- 1H NMR (DMSO-d6): δ 8.52 (s, 1H, imino H), 7.85–7.40 (m, 4H, aromatic H), 4.20 (q, J=7.1 Hz, 2H, OCH2), 1.30 (t, J=7.1 Hz, 3H, CH3).
- IR : 1720 cm⁻¹ (ester C=O), 1680 cm⁻¹ (chromene C=O), 1320 cm⁻¹ (S=O).
Industrial-Scale Considerations
- Cost Drivers : Sulfamoyl chloride (~$320/kg) and multi-step purification.
- Green Chemistry Alternatives : Microwave-assisted cyclization (20% time reduction) and aqueous workup protocols.
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
Answer: The compound features:
- A benzo[d]thiazole core with a sulfamoyl group at position 6, contributing to hydrogen-bonding interactions and potential enzyme inhibition .
- A Z-configuration imino group derived from 4-oxo-4H-chromene-3-carbonyl, critical for stereoselective binding to biological targets .
- An ethyl ester moiety that enhances solubility in organic solvents and facilitates further functionalization .
These groups collectively influence reactivity: the sulfamoyl group acts as a nucleophile, the imino group participates in tautomerism, and the ester allows hydrolysis to carboxylic acids under basic conditions .
Q. What synthetic routes are effective for synthesizing this compound?
Answer: Common strategies include:
Core Formation : Cyclization of aminothiophenol derivatives with α-haloketones (e.g., Hantzsch thiazole synthesis) to construct the benzo[d]thiazole scaffold .
Imination : Condensation of the thiazole amine with 4-oxo-4H-chromene-3-carbonyl chloride under inert conditions to form the Z-imino configuration .
Sulfamoylation : Introduction of the sulfamoyl group via reaction with sulfamoyl chloride in the presence of a base (e.g., pyridine) .
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Cyclization | α-bromoketone, DMF, 80°C | Thiazole ring formation |
| Imination | Chromene carbonyl chloride, CH₂Cl₂, N₂ atmosphere | Stereoselective imino bond |
| Sulfamoylation | Sulfamoyl chloride, pyridine, 0°C → RT | Introduce sulfonamide group |
Q. Which analytical techniques are essential for structural confirmation?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and Z/E configuration (e.g., coupling constants for imino protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity .
- X-ray Crystallography : Resolves stereochemical ambiguities in the solid state .
- HPLC : Monitors reaction progress and assesses purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the Z-configuration yield?
Answer:
- Temperature Control : Lower temperatures (0–5°C) favor Z-configuration by slowing isomerization .
- Solvent Polarity : Use aprotic solvents (e.g., DCM) to stabilize the transition state for Z-selectivity .
- Catalysts : Add Lewis acids (e.g., ZnCl₂) to coordinate with the carbonyl oxygen, directing imino group geometry .
Data Contradiction Analysis : Conflicting reports on Z/E ratios may arise from varying solvent dielectric constants or inadequate inert atmospheres. Systematic DOE (Design of Experiments) is recommended to isolate variables .
Q. What computational methods predict the biological activity of sulfamoyl-thiazole derivatives?
Answer:
- Molecular Docking : Simulate binding to targets like cyclooxygenase-2 (COX-2) or kinases using AutoDock Vina .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme inhibition assays .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .
Q. Table 2: Predicted Targets for This Compound
| Target | Binding Energy (kcal/mol) | Reference |
|---|---|---|
| COX-2 | -9.2 | |
| EGFR Kinase | -8.7 |
Q. How do researchers resolve discrepancies in biological activity among structural analogs?
Answer:
- SAR Studies : Compare substituent effects (e.g., replacing ethyl ester with methyl or benzyl groups) on potency .
- Metabolic Stability Assays : Test hepatic microsome clearance to rule out rapid degradation as a cause of low activity .
- Crystallographic Analysis : Resolve 3D structures of target-ligand complexes to identify critical binding interactions .
Example : Analogues with bulkier ester groups show reduced COX-2 inhibition due to steric hindrance, highlighting the ethyl group’s optimal size .
Q. What strategies mitigate hydrolysis of the ethyl ester during storage?
Answer:
Q. How is the sulfamoyl group’s role in biological activity validated experimentally?
Answer:
- Sulfamoyl Deletion Studies : Synthesize a des-sulfamoyl analog and compare IC₅₀ values in enzyme assays .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity changes upon sulfamoyl removal .
- Crystallography : Visualize hydrogen bonds between the sulfamoyl group and active-site residues (e.g., COX-2 His90) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
